2,2-Difluoro-4-methyl-1,3-benzodioxole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXAMYQIOWWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446755 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-03-0 | |
| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Difluoro 4 Methyl 1,3 Benzodioxole and Analogues
Synthesis of the 2,2-Difluoro-1,3-benzodioxole (B44384) Core
The foundational step in the synthesis of the target molecule is the formation of the 2,2-difluoro-1,3-benzodioxole structure. This is most commonly achieved through a halogen exchange reaction, starting from a chlorinated precursor.
Halogen Exchange Approaches from 2,2-Dichlorobenzodioxoles
A prevalent and industrially viable method for the synthesis of 2,2-difluoro-1,3-benzodioxole involves the fluorination of 2,2-dichloro-1,3-benzodioxole (B1313652) through a halogen exchange (Halex) reaction. mdpi.comorgsyn.org This process is contingent on the use of effective fluorinating agents and optimized reaction conditions to ensure high conversion rates and product purity. The precursor, 2,2-dichloro-1,3-benzodioxole, can be prepared by reacting 1,3-benzodioxole (B145889) with chlorine in the presence of a radical initiator. nih.gov
The efficacy of the halogen exchange reaction is significantly enhanced by the use of specific catalytic systems. Potassium fluoride (B91410) (KF) is a commonly employed fluorinating agent, and its reactivity can be boosted by the addition of catalysts. mdpi.comorgsyn.org
One of the most effective catalysts for this transformation is potassium hydrogen fluoride (KHF₂). mdpi.com Other alkali metal hydrogen fluorides such as sodium hydrogen fluoride (NaHF₂), cesium hydrogen fluoride (CsHF₂), and rubidium hydrogen fluoride (RbHF₂) have also been patented for this purpose. mdpi.com Quaternary ammonium (B1175870) hydrogen fluorides are another class of catalysts utilized in this reaction. mdpi.com The catalytic effect of these compounds is attributed to their ability to increase the nucleophilicity of the fluoride ion. In some instances, phase-transfer catalysts are employed to facilitate the reaction between the solid inorganic fluoride salt and the organic substrate. researchgate.net
| Catalyst System | Fluorinating Agent | Substrate | Product | Yield | Reference |
| Potassium Hydrogen Fluoride (KHF₂) | Potassium Fluoride (KF) | 2,2-dichloro-1,3-benzodioxole | 2,2-difluoro-1,3-benzodioxole | 83% | mdpi.com |
| - | Hydrogen Fluoride (HF) | 2,2-dichloro-1,3-benzodioxole | 2,2-difluoro-1,3-benzodioxole | 86% | nih.gov |
Achieving high yield and purity in the synthesis of 2,2-difluoro-1,3-benzodioxole necessitates careful optimization of reaction conditions. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent.
The reaction is typically carried out at elevated temperatures, often in the range of 100-200°C, to ensure a sufficient reaction rate. mdpi.com The progress of the reaction is monitored, and the duration is adjusted to maximize the conversion of the starting material. For instance, in a patented process, heating 2,2-dichloro-1,3-benzodioxole with anhydrous potassium fluoride in the presence of potassium hydrogen fluoride at 140°C for 8 hours resulted in a 100% conversion rate and an 83% isolated yield of the desired product. mdpi.comorgsyn.org
The choice of solvent is also critical. Polar aprotic solvents are often preferred for this reaction. Tetramethylene sulfone (sulfolane) and acetonitrile (B52724) are examples of solvents that have been used effectively. mdpi.com In some procedures, the reaction can be carried out without a solvent. After the reaction is complete, the product is typically isolated and purified by distillation. mdpi.comorgsyn.org
| Parameter | Optimized Condition | Outcome | Reference |
| Temperature | 140°C | Complete conversion | mdpi.comorgsyn.org |
| Reaction Time | 8 hours | 100% conversion | mdpi.comorgsyn.org |
| Solvent | Tetramethylene sulfone | Facilitates reaction | mdpi.com |
| Product Isolation | Distillation | High purity | mdpi.comorgsyn.org |
Alternative Preparative Routes to the Difluorobenzodioxole Moiety
While halogen exchange is a dominant strategy, alternative methods for the synthesis of the 2,2-difluorobenzodioxole core have been explored. These routes often aim to circumvent the use of chlorinated intermediates or to introduce the difluoromethyl group in a more direct manner.
One such approach involves the reaction of catechol with a source of difluorocarbene (:CF₂). Difluorocarbene can be generated in situ from various precursors, and its reaction with the hydroxyl groups of catechol can lead to the formation of the 2,2-difluoro-1,3-benzodioxole ring. This method offers a more direct route to the desired core structure.
Another potential alternative is the direct difluoromethylation of a pre-formed benzodioxole ring system, although this is a less common approach for the synthesis of 2,2-difluoro derivatives.
Strategies for Introducing the Methyl Group at the 4-Position
The introduction of the methyl group onto the benzodioxole ring is a crucial step in the synthesis of 2,2-difluoro-4-methyl-1,3-benzodioxole. The timing of this introduction—either before or after the formation of the benzodioxole ring—defines the synthetic strategy.
Pre-functionalization of Catechol Derivatives in Benzodioxole Formation
A highly effective and convergent strategy involves the use of a pre-functionalized catechol derivative, specifically 4-methylcatechol (B155104), as a starting material. This approach ensures the correct positioning of the methyl group from the outset.
The synthesis of 4-methyl-1,3-benzodioxole (B1620311) can be achieved by reacting 4-methylcatechol with a suitable methylene (B1212753) source. For example, a patented process describes the reaction of 4-methylcatechol with trioxane (B8601419) in the presence of a solid acid catalyst to yield 5-methyl-1,3-benzodioxole (B1360083) (an isomer of the desired intermediate, indicating the complexity of such reactions). A more direct approach would involve the reaction of 4-methylcatechol with a dihalomethane, such as dichloromethane, in the presence of a base.
Once 4-methyl-1,3-benzodioxole is synthesized, it can be subjected to dichlorination at the 2-position to form 4-methyl-2,2-dichloro-1,3-benzodioxole. This intermediate can then undergo the halogen exchange fluorination, as described in section 2.1.1, to yield the final product, this compound. This multi-step process, starting from a pre-functionalized catechol, provides a logical and controllable pathway to the target molecule.
| Starting Material | Reagent | Intermediate | Final Product |
| 4-Methylcatechol | Dichloromethane | 4-Methyl-1,3-benzodioxole | This compound |
| 4-Methyl-1,3-benzodioxole | Chlorine | 4-Methyl-2,2-dichloro-1,3-benzodioxole | This compound |
| 4-Methyl-2,2-dichloro-1,3-benzodioxole | Potassium Fluoride / Catalyst | - | This compound |
Post-synthesis Functionalization of the Benzodioxole Ring at the 4-Position
Functionalization of the pre-formed 2,2-difluoro-1,3-benzodioxole ring system is a key strategy for the synthesis of complex derivatives. The electronic nature of the difluoromethylenedioxy group and its influence on the aromatic ring dictates the feasible reaction pathways. The following sections detail methodologies for introducing substituents at the C-4 position of the benzodioxole nucleus.
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The oxygen atoms of the 1,3-benzodioxole ring system can act as Lewis basic sites to direct this lithiation.
The formation of a unique 4-lithio-2,2-difluoro-1,3-benzodioxole intermediate has been reported, highlighting the feasibility of direct deprotonation at the C-4 position. uwindsor.ca The coordination between the benzodioxole oxygen atoms and the lithium cation of the organolithium reagent facilitates the removal of the C-4 proton, which is rendered more acidic by the inductive effect of the ring oxygens. uwindsor.ca
In a related analogue, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, lithiation has been shown to occur adjacent to an oxygen atom, demonstrating the strong directing effect of the dioxole moiety, which can work in concert with other directing groups. rsc.org The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups at the C-4 position. baranlab.org
Table 1: Directed Lithiation of Benzodioxole Derivatives and Subsequent Electrophilic Quench
| Starting Material | Lithiating Agent/Conditions | Site of Lithiation | Electrophile (E+) | Product |
| 2,2-Difluoro-1,3-benzodioxole | sec-BuLi, THF, -78 °C | C-4 | CO₂ | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid |
| 2,2-Difluoro-1,3-benzodioxole | n-BuLi, TMEDA | C-4 | (CH₃)₃SiCl | 4-(Trimethylsilyl)-2,2-difluoro-1,3-benzodioxole |
| 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | s-BuLi, TMEDA, THF, -90 °C | C-5 | (CH₃)₂S₂ | 5-(Methylthio)-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
Note: This table is illustrative of potential reactions based on established directed ortho-metalation principles.
Electrophilic Aromatic Substitution (EAS)
Typical EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to functionalize the ring. msu.edumasterorganicchemistry.com For a 4-methyl substituted analogue, the methyl group is an activating, ortho-, para-director, which would further influence the regioselectivity of the substitution.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Products (starting from 4-methyl-2,2-difluoro-1,3-benzodioxole) |
| Nitration | HNO₃, H₂SO₄ | 4-Methyl-5-nitro-2,2-difluoro-1,3-benzodioxole and 4-Methyl-7-nitro-2,2-difluoro-1,3-benzodioxole |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methyl-2,2-difluoro-1,3-benzodioxole and 7-Bromo-4-methyl-2,2-difluoro-1,3-benzodioxole |
| Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-methyl-2,2-difluoro-1,3-benzodioxole and 7-Acetyl-4-methyl-2,2-difluoro-1,3-benzodioxole |
Note: The regiochemical outcomes are predicted based on the combined directing effects of the methyl and difluorobenzodioxole groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The reaction requires a good leaving group (typically a halide) and a strong nucleophile. masterorganicchemistry.com
The electron-withdrawing nature of the -OCF₂O- group makes the benzodioxole ring more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). libretexts.org If a leaving group is present at a position activated by another electron-withdrawing group (e.g., a nitro group) ortho or para to it, SNAr can proceed. For instance, a compound like 5-chloro-4-methyl-7-nitro-2,2-difluoro-1,3-benzodioxole would be a potential substrate for SNAr, where a nucleophile could displace the chloride. The rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride being a surprisingly effective leaving group in many SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electron-withdrawing fluorine. youtube.com
Synthesis of Key Intermediates Bearing the 4-Methyl-1,3-benzodioxole Moiety
An alternative and often more regioselective approach to synthesizing substituted this compound derivatives involves the construction of the difluorobenzodioxole ring onto a pre-functionalized catechol.
A key intermediate for the synthesis of this compound is 4-methyl-1,3-benzodioxole. This can be synthesized from 3-methylcatechol (B131232) and a methylene halide under basic conditions. guidechem.com Subsequently, this intermediate can be converted into 4-methyl-2,2-dichloro-1,3-benzodioxole. One reported method involves the reaction of 4-methyl-1,3-benzodioxole with phosphorus pentachloride in carbon tetrachloride. prepchem.com
The resulting 4-methyl-2,2-dichloro-1,3-benzodioxole is a crucial precursor. The two chlorine atoms can be readily exchanged for fluorine atoms in a halogen exchange (HALEX) reaction. This is typically achieved by heating the dichloro compound with a fluorinating agent such as potassium fluoride (KF). google.comgoogle.com The efficiency of this fluorination can be improved by the presence of a catalyst, such as potassium hydrogen fluoride (KHF₂), and conducting the reaction in a high-boiling point solvent. google.comgoogle.com
Table 3: Synthesis of this compound via Key Intermediates
| Step | Starting Material | Reagents | Intermediate/Product | Yield (%) |
| 1 | 4-Methyl-1,3-benzodioxole | PCl₅, CCl₄, then Cl₂ | 4-Methyl-2,2-dichloro-1,3-benzodioxole | - |
| 2 | 4-Methyl-2,2-dichloro-1,3-benzodioxole | Anhydrous KF, Catalyst (e.g., KHF₂) | This compound | High |
Note: Yields are dependent on specific reaction conditions.
Mechanistic Insights into the Reactivity of 2,2 Difluoro 4 Methyl 1,3 Benzodioxole Systems
Chemical Transformations and Reaction Pathways
The reactivity of the 2,2-difluoro-1,3-benzodioxole (B44384) core is characterized by transformations involving both the aromatic ring and the unique difluorinated dioxole moiety.
Oxidation Reactions
The aromatic ring of the benzodioxole system is susceptible to oxidation, particularly through enzymatic processes. Studies on the parent compound, 2,2-difluoro-1,3-benzodioxole (DFBD), have shown that it can be oxidized by toluene (B28343) dioxygenase from the bacterium Pseudomonas putida F1. nih.gov This enzymatic reaction hydroxylates the benzene (B151609) ring to form a cis-dihydrodiol, specifically 4,5-cis-dihydroxy-dihydro-2,2-difluoro-1,3-benzodioxole. nih.gov
This intermediate can undergo further reactions. A minor pathway involves dehydration to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD. nih.gov However, the major pathway involves a proposed mechanism of decomposition that leads to the cleavage of the dioxole ring, rearomatization, and ultimately the formation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and the release of two fluoride (B91410) ions. nih.govresearchgate.net This process highlights the biological susceptibility of the aromatic core to oxidative metabolism, a pathway that could be similarly applicable to the 4-methyl derivative.
Table 1: Products of 2,2-Difluoro-1,3-benzodioxole (DFBD) Oxidation by Pseudomonas putida F1
| Intermediate/Product | Formation Pathway |
| 4,5-cis-dihydroxy-dihydro-DFBD | Enzymatic oxidation by toluene dioxygenase. nih.gov |
| 4-hydroxy-DFBD & 5-hydroxy-DFBD | Dehydration of the dihydrodiol intermediate (minor pathway). nih.gov |
| Pyrogallol and Fluoride Ions | Decomposition of the dihydrodiol intermediate (major pathway). nih.gov |
Substitution Reactions
While specific examples for the 4-methyl derivative are not detailed in the available literature, related benzodioxole compounds readily undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions. The synthesis of derivatives often involves the substitution of functional groups on the aromatic ring. For example, the preparation of 2,2-Difluoro-4-cyano-1,3-benzodioxole involves the introduction of a cyano group onto the pre-formed benzodioxole ring system.
Nucleophilic aromatic substitution is also possible, particularly if the ring is substituted with strong electron-withdrawing groups that can activate halogens for displacement by nucleophiles.
SN2-Type Reactions Involving the Difluoromethylene Group
The carbon of the difluoromethylene group in 2,2-difluoro-4-methyl-1,3-benzodioxole is generally not susceptible to classical SN2-type reactions. This carbon is part of a cyclic acetal-like structure and is bonded to two highly electronegative fluorine atoms and two oxygen atoms. Several factors contribute to this lack of reactivity:
Strong C-F Bonds: The carbon-fluorine bond is exceptionally strong and requires significant energy to break.
Poor Leaving Group: The fluoride ion (F⁻) is a poor leaving group in nucleophilic substitution reactions.
Steric Hindrance: The arrangement of atoms around the C2 carbon can sterically hinder the backside attack required for an SN2 mechanism.
Electronic Repulsion: The electron-rich fluorine and oxygen atoms create an electron-dense environment around the target carbon, repelling incoming nucleophiles.
Instead of substitution at the difluoromethylene carbon, reactions involving this group typically proceed through different mechanisms, such as those initiated by radical formation or under harsh conditions that facilitate fluorine-halogen exchange, as seen in the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichlorinated precursor using reagents like potassium fluoride. google.comgoogle.com
Radical Chemistry and Photoredox Catalysis
The benzodioxole moiety can participate in radical reactions, particularly when initiated by photoredox catalysis. These modern synthetic methods allow for novel transformations under mild conditions.
Generation of 1,3-Benzodioxol-2-yl Radicals
Radical species can be generated from benzodioxole systems. For instance, the synthesis of the precursor 2,2-dichloro-1,3-benzodioxole (B1313652) is achieved by reacting 1,3-benzodioxole (B145889) with chlorine in the presence of a radical initiator. google.com
More advanced methods involving photoredox catalysis can generate 1,3-benzodioxol-2-yl radicals directly from the C-H bond at the 2-position of a parent 1,3-benzodioxole. rsc.org This is typically achieved through a single electron oxidation of the benzodioxole by an excited photocatalyst, forming a radical cation. Subsequent deprotonation yields the desired 1,3-benzodioxol-2-yl radical. rsc.org This radical can then engage in various C-C bond-forming reactions. While this has been demonstrated on the non-fluorinated analogue, similar principles could potentially be applied to generate radicals from the aromatic ring of the difluorinated system.
Single Electron Oxidation Processes Initiated by Photocatalysts
Visible-light photoredox catalysis is a powerful tool for initiating reactions via single-electron transfer (SET). In this process, a photocatalyst, upon absorbing light, becomes excited and can either oxidize or reduce a substrate.
For compounds like this compound, a single electron oxidation process would involve the removal of an electron from the electron-rich aromatic ring to form a radical cation. rsc.org This reactive intermediate can then undergo various transformations. Research on 1,3-benzodioxoles has shown that this strategy can be used for C-H functionalization. rsc.orgrsc.org The radical cation can be trapped by nucleophiles or undergo deprotonation to form a neutral radical, leading to further reactions. This approach enables the construction of complex molecules by forming new carbon-carbon or carbon-heteroatom bonds under mild, light-driven conditions. rsc.org
Table 2: Key Species in Photoredox Catalysis of 1,3-Benzodioxoles
| Species | Role | Method of Generation |
| Excited Photocatalyst (PC*) | Oxidizing Agent | Absorption of visible light. |
| Radical Cation | Reactive Intermediate | Single electron transfer from the benzodioxole to the excited photocatalyst. rsc.org |
| 1,3-Benzodioxol-2-yl Radical | Reactive Intermediate | Deprotonation of the radical cation. rsc.org |
In Situ Carbanion Formation and Trapping
The generation of carbanions from this compound is highly regioselective, with the outcome being dependent on the choice of the deprotonating agent. This selectivity allows for controlled functionalization at different positions on the molecule.
Research has demonstrated that the treatment of this compound with different strong bases leads to deprotonation at distinct sites. When sec-butyllithium (B1581126) is used as the base, deprotonation occurs exclusively at the 7-position on the aromatic ring. vdoc.pub This process forms an arylmetal intermediate, which can then be trapped by various electrophiles to introduce substituents at this specific location.
In contrast, employing a superbasic reagent like a combination of lithium diisopropylamide and potassium tert-butoxide (LIDA-KOR) results in the formation of a benzylmetal species. vdoc.pub This indicates that the base abstracts a proton from the 4-methyl group, creating a carbanion on the carbon adjacent to the aromatic ring. Subsequent reactions with electrophiles would then lead to derivatives functionalized at the benzylic position. This differential reactivity underscores the importance of the base in directing the site of carbanion formation and subsequent chemical transformations. vdoc.pub
The ability to selectively generate either an arylmetal or a benzylmetal intermediate from the same starting compound by simply changing the reagent is a valuable tool in synthetic organic chemistry, providing access to distinct classes of derivatives. vdoc.pub
Photocatalytic Defluorinative Annulation Mechanisms
Information specifically detailing the photocatalytic defluorinative annulation mechanisms for this compound is not available in the reviewed scientific literature.
Biocatalytic Transformations and Defluorination Mechanisms
Detailed studies on the biocatalytic transformations, defluorination mechanisms, and biodegradation pathways specifically involving this compound have not been identified in the available research. Therefore, the following subsections cannot be addressed for this specific compound.
Enzymatic Oxidation by Dioxygenases (e.g., Toluene Dioxygenase)
No information was found regarding the enzymatic oxidation of this compound by dioxygenases.
Proposed Mechanisms for Fluoride Ion Release
No proposed mechanisms for fluoride ion release from this compound were found in the literature.
Role of Dihydrodiol Intermediates in Biodegradation Pathways
There is no available information on the role of dihydrodiol intermediates in the specific biodegradation pathways of this compound.
Derivatization and Functionalization Strategies for 2,2 Difluoro 4 Methyl 1,3 Benzodioxole
Modification at the 4-Methyl Group
The methyl group at the 4-position of the benzodioxole ring serves as a valuable handle for further functionalization through oxidation and halogenation reactions.
Oxidation of the Methyl Group to Carboxylic Acid Derivatives or other Functional Handles
The benzylic methyl group of 2,2-difluoro-4-methyl-1,3-benzodioxole can be oxidized to a carboxylic acid, a versatile functional group for further synthetic manipulations such as amidation or esterification. Strong oxidizing agents are typically employed for this transformation. For instance, treatment of an alkylbenzene with potassium permanganate (B83412) (KMnO₄) results in oxidation to the corresponding benzoic acid. masterorganicchemistry.com This reaction is robust and generally proceeds if there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com The reaction involves heating the substrate with aqueous KMnO₄. chemspider.com Another suitable reagent for this oxidation is manganese dioxide (MnO₂) in the presence of sulfuric acid. nih.gov
An alternative, indirect route to the carboxylic acid involves a two-step process. This method proceeds via benzylic bromination followed by further oxidation of the resulting benzyl (B1604629) bromide. This can be a more successful route when direct oxidation gives poor yields. chemspider.com
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid |
| Manganese Dioxide (MnO₂) / Sulfuric Acid (H₂SO₄) | Heat | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid |
Halogenation of the Methyl Group
The benzylic protons of the methyl group are susceptible to radical halogenation, most commonly bromination. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for achieving this transformation. mychemblog.comwikipedia.org This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or the less toxic 1,2-dichlorobenzene (B45396) under reflux or photochemical conditions. mychemblog.comkoreascience.kr The resulting 4-(bromomethyl)-2,2-difluoro-1,3-benzodioxole is a versatile intermediate for introducing various nucleophiles.
| Reagent | Initiator | Solvent | Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or 1,2-Dichlorobenzene | 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring
The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl group and the 2,2-difluoro-1,3-benzodioxole (B44384) moiety. The methyl group is an activating, ortho-, para-directing group. Conversely, the 2,2-difluoro-1,3-benzodioxole ring is expected to be deactivating and meta-directing with respect to the oxygen atoms due to the strong electron-withdrawing effect of the two fluorine atoms. This deactivating nature makes electrophilic substitution more challenging compared to benzene.
In electrophilic aromatic substitution, the incoming electrophile will preferentially substitute at the positions most activated by the methyl group and least deactivated by the difluorodioxole moiety. The positions ortho and para to the methyl group are activated. Of these, the position para to the methyl group (position 7) is sterically more accessible. The positions meta to the dioxole oxygens are at carbons 5 and 6. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the methyl group and meta to one of the dioxole oxygens.
Nucleophilic aromatic substitution (SNAᵣ) on the benzene ring of this compound would require the presence of a good leaving group (such as a halogen) on the ring and would be facilitated by the electron-withdrawing nature of the 2,2-difluorodioxole moiety. The substitution would occur preferentially at positions activated by electron-withdrawing groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To utilize these reactions, a halogen substituent must first be introduced onto the aromatic ring of this compound, for example, at the 5-position via electrophilic bromination to yield 5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole. This halo-derivative can then serve as a substrate in Suzuki-Miyaura and Heck reactions.
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org For instance, 5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole could be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl substituents at the 5-position. Typical catalysts for this reaction include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. scispace.com
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The 5-bromo derivative of this compound could be reacted with a variety of alkenes to introduce a vinyl group at the 5-position. Common catalysts for the Heck reaction include palladium(II) acetate (B1210297) [Pd(OAc)₂] and palladium chloride (PdCl₂). organic-chemistry.org
| Reaction | Coupling Partner | Catalyst | Product (Example) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-2,2-difluoro-4-methyl-1,3-benzodioxole |
| Heck | Styrene | Pd(OAc)₂ | 5-Styryl-2,2-difluoro-4-methyl-1,3-benzodioxole |
Formation of Complex Heterocyclic Systems via Condensation or Cyclization
Derivatives of this compound can serve as valuable precursors for the synthesis of more complex heterocyclic systems. A key intermediate for such transformations is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (B53431), which can be synthesized from the corresponding 4-bromomethyl derivative.
This aldehyde can undergo various condensation and cyclization reactions to form fused heterocyclic rings. For example, quinolines can be synthesized through reactions of o-aminobenzaldehydes or related compounds with carbonyl compounds. nih.gov While 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is not an o-aminobenzaldehyde itself, it can be a building block in various named reactions leading to quinolines, such as the Friedländer synthesis, by reacting with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl group. organic-chemistry.org
Similarly, pyrimidine (B1678525) rings can be constructed through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. bu.edu.eg Derivatives of this compound containing such functionalities could be utilized in the synthesis of novel pyrimidine-fused systems. nih.gov For instance, a chalcone (B49325) derived from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde could react with guanidine (B92328) to form a dihydropyrimidine (B8664642) ring.
| Heterocycle | Precursor Derivative | General Reaction Type |
| Quinolines | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | Condensation with activated methylene compounds |
| Pyrimidines | Derivatives containing a 1,3-dicarbonyl or enone moiety | Condensation with amidines, urea, or thiourea |
Advanced Applications in Organic Synthesis and Material Science
Utilization as a Fluorinated Building Block for Complex Molecule Synthesis
The presence of the difluoromethylenedioxy group in 2,2-Difluoro-4-methyl-1,3-benzodioxole makes it an attractive synthon for the introduction of fluorine into more complex molecular architectures. Fluorine atoms can significantly alter the properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety serves as a bioisostere for other functional groups, offering a strategic tool for chemists to fine-tune the characteristics of a target molecule.
Derivatives of the core structure, such as 4-hydroxymethyl-2,2-difluoro-1,3-benzodioxole, provide a handle for further chemical transformations, allowing for the elongation of carbon chains or the introduction of other functionalities. This adaptability enables the construction of intricate molecular frameworks that are central to the development of new chemical entities with desired properties.
Role as an Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals
One of the most significant applications of 2,2-difluoro-1,3-benzodioxole derivatives is their use as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. wikipedia.orgsigmaaldrich.com The substitution pattern on the aromatic ring can be tailored to achieve the desired biological activity.
A prominent example in the agrochemical sector is the synthesis of the fungicide fludioxonil (B1672872). wikipedia.org While the commercial synthesis of fludioxonil utilizes a derivative of the parent 2,2-difluoro-1,3-benzodioxole, specifically 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, this underscores the importance of the fluorinated benzodioxole core in modern crop protection. wikipedia.orgchemicalbook.comguidechem.comepo.org The synthesis of fludioxonil often starts from 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (B53431), which is then converted through a series of reactions to the final active ingredient. chemicalbook.com
In the pharmaceutical industry, fluorinated benzodioxoles are integral components of several advanced drug candidates. For instance, the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group is a key structural feature in the cystic fibrosis drugs Lumacaftor and Tezacaftor. enamine.net This highlights the role of this scaffold in creating molecules that can effectively target and modulate biological pathways.
Integration into Synthetic Scaffolds for Chemical Biology and Medicinal Chemistry
The unique properties conferred by the difluorobenzodioxole unit make it a privileged scaffold in the design of novel molecules for chemical biology and medicinal chemistry.
Design Principles for Fluorinated Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Key design principles for utilizing fluorinated scaffolds like this compound include:
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Strategic fluorination can enhance membrane permeability. nih.gov
Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and potency.
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The 2,2-difluorobenzodioxole moiety provides a rigid and metabolically stable core upon which to build complex and diverse molecular libraries for drug discovery. enamine.net
Modulation of Molecular Properties via Fluoroalkenyl Moieties
While not a direct application of this compound itself, the principles of using fluoroalkenyl groups to modulate molecular properties are highly relevant to the broader context of fluorinated building blocks. Fluoroalkenyl moieties are increasingly being used in medicinal chemistry to mimic the peptide bond, offering improved metabolic stability and altered electronic properties. The synthesis of fluoroalkenyl derivatives from fluorinated aromatic aldehydes, such as a hypothetical 4-formyl-2,2-difluoro-1,3-benzodioxole, could provide access to novel classes of compounds with potential therapeutic applications. The electron-deficient nature of fluoroalkenes can also be exploited in various chemical reactions to construct complex heterocyclic systems.
Application in the Development of Photoinitiators and Dyes
Research into the application of benzodioxole derivatives has extended to the field of material science, particularly in the development of photoinitiators. While specific examples for this compound are not yet prominent in the literature, the broader class of benzodioxole compounds has shown promise. For instance, benzodioxole derivatives have been investigated as co-initiators in photoinitiating systems with benzophenone. researchgate.net The cyclic acetal (B89532) group within the benzodioxole structure can act as a hydrogen donor, a key step in the photoinitiation process. researchgate.net The electronic properties of the benzodioxole ring can be tuned by substituents, which in turn influences the efficiency of the photoinitiation. researchgate.net
The exploration of fluorinated benzodioxoles in this area remains a field with potential for future development. The introduction of fluorine atoms could modulate the absorption characteristics and the photochemical reactivity of such systems, potentially leading to the development of novel and more efficient photoinitiators for a range of applications, including coatings, adhesives, and 3D printing. Similarly, the chromophoric properties of the benzodioxole system suggest that its derivatives could be investigated as scaffolds for new types of dyes, where the fluorine substituents could enhance properties such as photostability and color fastness.
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its conformation) and the distribution of electrons within it (its electronic structure).
The electronic structure of the molecule is described by various parameters that can be calculated using quantum chemistry. These parameters are key to understanding the molecule's reactivity.
| Calculated Electronic Property | Description |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. |
These calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions.
Reaction Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for mapping out the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction step, which in turn governs the reaction rate.
For a molecule like 2,2-Difluoro-4-methyl-1,3-benzodioxole, computational studies could elucidate the mechanisms of various transformations, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the dioxole moiety. By calculating the energies of all species along a proposed reaction coordinate, the most energetically favorable pathway can be determined. These studies are invaluable for understanding how reactions proceed and for optimizing reaction conditions.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant advantage of computational chemistry is its ability to predict the outcome of reactions that have not yet been performed experimentally. By analyzing the electronic structure and steric factors of this compound, its reactivity towards various reagents can be anticipated.
For example, the calculated Molecular Electrostatic Potential (MEP) map can predict the most likely sites for electrophilic or nucleophilic attack. The presence of the methyl group and the oxygen atoms of the dioxole ring will influence the electron density distribution in the aromatic ring, thereby directing incoming electrophiles to specific positions (regioselectivity).
Furthermore, computational methods can be used to predict the stereoselectivity of reactions, which is crucial in the synthesis of chiral molecules. By comparing the activation energies of pathways leading to different stereoisomers, the preferred outcome can be predicted.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations typically focus on single molecules in the gas phase, molecular dynamics (MD) simulations provide insights into the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.
For this compound, MD simulations could be used to study:
Solvation: How solvent molecules arrange themselves around the solute molecule and the energetic consequences of this arrangement.
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between molecules of this compound in the liquid or solid state.
Conformational Dynamics: How the molecule's conformation changes over time in solution.
These simulations provide a dynamic picture of the molecule's behavior and its interactions with its environment, which is crucial for understanding its macroscopic properties and its role in more complex systems.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Greener Synthetic Routes
The pursuit of green chemistry principles is paramount in modern chemical synthesis. For 2,2-Difluoro-4-methyl-1,3-benzodioxole, future research will likely concentrate on improving the environmental footprint of its production. A key intermediate, 4-methyl-2,2-dichloro-1,3-benzodioxole, can be synthesized from 4-methyl-1,3-benzodioxole (B1620311) by reaction with phosphorus pentachloride. prepchem.com The subsequent and crucial step is the chlorine-fluorine exchange.
Traditional methods for such fluorinations have sometimes relied on hazardous reagents like liquid hydrogen fluoride (B91410). google.com A greener approach, already established for the unmethylated parent compound, involves the use of solid alkali metal fluorides such as potassium fluoride (KF). google.comgoogle.com This method avoids the handling of highly corrosive and volatile HF, representing a significant improvement in safety and environmental impact. Future work could focus on optimizing this solid-state fluorination for the 4-methyl derivative, exploring alternative fluoride sources, and developing solvent-free or aqueous reaction conditions to further enhance the sustainability of the process.
| Precursor Compound | Reagent | Product | Key Advantage |
| 4-methyl-2,2-dichloro-1,3-benzodioxole | Potassium Fluoride (KF) | This compound | Avoids use of hazardous liquid Hydrogen Fluoride (HF) google.com |
| 4-methyl-1,3-benzodioxole | Phosphorus Pentachloride | 4-methyl-2,2-dichloro-1,3-benzodioxole | Establishes the dichlorinated intermediate for fluorination prepchem.com |
Exploration of Novel Catalytic Systems for Enhanced Functionalization
Catalysis is central to efficient and selective chemical transformations. For the synthesis of this compound, the chlorine-fluorine exchange reaction can be significantly accelerated by a catalyst. Patents for the synthesis of the parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), describe the use of catalysts such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), or quaternary ammonium (B1175870) hydrogen fluorides. google.comgoogle.com These catalysts improve the efficacy of potassium fluoride in the exchange reaction. google.com
Future research should aim to discover and develop novel catalytic systems that offer higher turnover numbers, improved yields, and milder reaction conditions specifically for the 4-methylated substrate. Areas of exploration could include:
Phase-Transfer Catalysts: Designing more effective phase-transfer catalysts to facilitate the reaction between the organic substrate and the inorganic fluoride salt.
Transition Metal Catalysis: Investigating transition metal complexes that could catalyze the fluorination reaction through alternative mechanistic pathways.
Recyclable Catalysts: Developing heterogeneous or supported catalysts that can be easily recovered and reused, aligning with green chemistry principles.
Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for process optimization and the rational design of new synthetic routes. While specific mechanistic studies on this compound are not yet prevalent, research on the closely related 2,2-difluoro-1,3-benzodioxole (DFBD) provides a blueprint for future investigations. For instance, a detailed study on the biodegradation of DFBD by the bacterium Pseudomonas putida F1 elucidated a complex enzymatic pathway. nih.gov The study identified the initial oxidation product as DFBD-4,5-dihydrodiol, which subsequently undergoes a series of transformations leading to defluorination and the formation of pyrogallol (B1678534). nih.gov
This type of in-depth analysis, likely involving advanced spectroscopic techniques like in-situ NMR, mass spectrometry, and computational modeling, could be applied to understand the mechanisms of both the synthesis and potential functionalization reactions of the 4-methyl derivative. A deeper mechanistic knowledge of the catalyzed chlorine-fluorine exchange, for example, could lead to the design of more efficient catalysts.
Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Furthermore, ML algorithms can be used to optimize reaction conditions. By analyzing data from a set of experiments, these models can predict the optimal temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the final product. This data-driven approach can significantly reduce the number of experiments required, accelerating the development of improved synthetic protocols for this compound and its derivatives. nih.gov
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthetic Planning | Discovery of novel, more efficient, or greener synthetic pathways. nih.gov |
| Reaction Optimization | Rapid identification of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. nih.gov |
| Forward-Reaction Prediction | Identification of potential side products and impurities to validate proposed synthetic routes. nih.gov |
Exploration of Bio-inspired Synthetic Approaches and Enzymatic Pathways
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. Research into the enzymatic transformation of the 2,2-difluoro-1,3-benzodioxole core has already shown significant promise. A notable study demonstrated that toluene (B28343) dioxygenase from Pseudomonas putida F1 can catalyze the defluorination of the parent compound, initiating its biodegradation. nih.gov This finding opens the door to exploring dioxygenases and other enzymes for targeted C-H functionalization or controlled degradation of this class of compounds.
Additionally, chemoenzymatic strategies have been successfully employed for related benzodioxole structures. For example, fungi and isolated lipases have been used for the highly selective synthesis of chiral 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. researchgate.net This suggests that enzymes could be used for stereoselective transformations on side chains or other functional groups attached to the this compound scaffold, providing access to valuable chiral building blocks for the pharmaceutical industry. Future work will likely involve screening enzyme libraries and protein engineering to develop biocatalysts tailored for specific reactions on this target molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2-difluoro-4-methyl-1,3-benzodioxole, and what key intermediates are involved?
- Methodological Answer : A high-yield route involves halogen exchange starting from 5-methyl-1,3-benzodioxole. Phosphorus pentachloride (PCl₅) in toluene facilitates dichlorination at the 2,2-positions (yield: 82%). Subsequent fluorination with triethylamine tris(hydrogen fluoride) replaces chlorine atoms with fluorine, yielding the target compound (85% yield). Key intermediates include 2,2-dichloro-5-methyl-1,3-benzodioxole and brominated derivatives (e.g., 2,2-difluoro-5-bromomethyl-1,3-benzodioxole) for functionalization .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. The methyl group at position 4 appears as a singlet at δ 2.28 ppm in H NMR. Fluorine atoms at positions 2,2 contribute to distinct splitting patterns in F NMR. Infrared (IR) spectroscopy identifies C-F stretches near 1178 cm, while mass spectrometry confirms the molecular ion peak (m/z 158.10 for C₇H₅F₂O₂). Cross-validate with elemental analysis for purity (>95%) .
Q. What storage conditions are recommended for this compound to ensure stability?
- Methodological Answer : Store under inert gas (nitrogen or argon) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as fluorinated benzodioxoles are prone to degradation under humid conditions. Use amber glass vials for long-term storage .
Advanced Research Questions
Q. How can researchers functionalize this compound to introduce reactive groups for downstream applications?
- Methodological Answer : Bromination at the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ yields 2,2-difluoro-5-bromomethyl-1,3-benzodioxole (95% yield). This intermediate can undergo nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Monitor reaction progress via TLC (hexane:ethyl acetate = 20:1) .
Q. What role does this compound play in asymmetric catalysis?
- Methodological Answer : Chiral derivatives, such as (S)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole, serve as ligands in transition-metal catalysis. For example, they enable enantioselective hydrogenation of ketones (e.g., up to 99% ee with Ru complexes). Optimize ligand-metal ratios (1:1 to 1:2) and solvent systems (e.g., dichloromethane/THF) to enhance catalytic efficiency .
Q. How can researchers resolve contradictions in reported synthesis yields for fluorinated benzodioxoles?
- Methodological Answer : Discrepancies in yields (e.g., 82% vs. lower values in alternative routes) often stem from reagent purity or reaction scale. Replicate protocols with strict anhydrous conditions (e.g., Schlenk line for fluorination steps). Use P NMR to detect trace phosphorous byproducts from PCl₅ reactions. Compare kinetics via in-situ FTIR to identify rate-limiting steps .
Q. What strategies optimize reaction kinetics for halogen exchange in fluorinated benzodioxoles?
- Methodological Answer : Fluorination with triethylamine tris(hydrogen fluoride) proceeds via an SN2 mechanism. Increase reaction rates by heating to 50–60°C while maintaining nitrogen atmosphere. Monitor fluorine incorporation quantitatively via F NMR. For scalability, use flow chemistry (e.g., stainless steel reactors at 15 bar pressure) to enhance mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
